Cas no 36238-83-2 (7-Methylbenzodisoxazol-3-ol)
7-Methylbenzodisoxazol-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 7-Methylbenzo[d]isoxazol-3(2H)-one
- 7-METHYLBENZO[D]ISOXAZOL-3-OL
- 1,2-Benzisoxazol-3(2H)-one,7-methyl-
- 7-methyl-1,2-benzoxazol-3-one
- 3-hydroxy-7-methyl-1,2-benzisoxazole
- 3-hydroxy-7-methyl-benzisoxazole
- 7-methyl-1,2-benzoxazol-3-ol
- 7-Methyl-3-hydroxy-1,2-benzisoxazol
- 7-methyl-benzo[d]isoxazol-3-one
- 36238-83-2
- F17593
- 7-methylbenzo[d]isoxazol-3-ol, AldrichCPR
- DTXSID00381947
- A874397
- 7-Methyl-benzo[d]isoxazol-3-ol
- CHEMBL506276
- AKOS006229222
- SCHEMBL482461
- BDBM23182
- CS-0030212
- PS-4494
- MFCD00104669
- Benzo[d]isoxazol-3-ol Derivative, 3n
- JUNCQBPTXAQOSA-UHFFFAOYSA-N
- FT-0621458
- AKOS016002552
- AMY4956
- 7-METHYL-2H-1,2-BENZOXAZOL-3-ONE
- DB-069340
- 7-Methylbenzodisoxazol-3-ol
-
- MDL: MFCD00104669
- Inchi: 1S/C8H7NO2/c1-5-3-2-4-6-7(5)11-9-8(6)10/h2-4H,1H3,(H,9,10)
- InChI Key: JUNCQBPTXAQOSA-UHFFFAOYSA-N
- SMILES: O1C2C(C)=CC=CC=2C(N1)=O
Computed Properties
- Exact Mass: 149.04800
- Monoisotopic Mass: 149.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3A^2
- XLogP3: 1.5
Experimental Properties
- Density: 1.259
- Melting Point: 155 °C
- Boiling Point: 310.9°C at 760 mmHg
- Flash Point: 141.8°C
- Refractive Index: 1.574
- PSA: 46.26000
- LogP: 1.84180
7-Methylbenzodisoxazol-3-ol Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
7-Methylbenzodisoxazol-3-ol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methylbenzodisoxazol-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M480760-100mg |
7-Methylbenzo[d]isoxazol-3-ol |
36238-83-2 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M480760-500mg |
7-Methylbenzo[d]isoxazol-3-ol |
36238-83-2 | 500mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M480760-1g |
7-Methylbenzo[d]isoxazol-3-ol |
36238-83-2 | 1g |
$ 185.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35740-25g |
7-methyl-1,2-benzoxazol-3-one |
36238-83-2 | 25g |
¥18360.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35740-5g |
7-methyl-1,2-benzoxazol-3-one |
36238-83-2 | 5g |
¥6730.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35740-100g |
7-methyl-1,2-benzoxazol-3-one |
36238-83-2 | 100g |
¥59530.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35740-10g |
7-methyl-1,2-benzoxazol-3-one |
36238-83-2 | 10g |
¥10570.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35740-50g |
7-methyl-1,2-benzoxazol-3-one |
36238-83-2 | 50g |
¥32650.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35740-1g |
7-methyl-1,2-benzoxazol-3-one |
36238-83-2 | 1g |
¥1890.0 | 2021-09-08 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB34648-0.1g |
7-Methylbenzodisoxazol-3-ol |
36238-83-2 | 97% | 0.1g |
133.00 | 2021-06-01 |
7-Methylbenzodisoxazol-3-ol Suppliers
7-Methylbenzodisoxazol-3-ol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 7-Methylbenzodisoxazol-3-ol
7-Methylbenzodisoxazol-3-ol: A Comprehensive Overview
7-Methylbenzodisoxazol-3-ol (CAS No. 36238-83-2) is a structurally unique organic compound belonging to the benzodisoxazole family of heterocyclic compounds. This compound has garnered significant attention in recent years due to its versatile applications in various fields, including pharmaceuticals, materials science, and agrochemicals. The benzodisoxazole core of this molecule is characterized by a benzene ring fused with a disoxazole ring, which imparts unique electronic and structural properties.
The 7-methyl substituent in 7-Methylbenzodisoxazol-3-ol plays a crucial role in modulating the compound's reactivity and stability. This methyl group enhances the molecule's lipophilicity, making it more suitable for applications that require enhanced bioavailability or solubility in organic solvents. Recent studies have highlighted the importance of such structural modifications in optimizing the pharmacokinetic profiles of benzodisoxazole derivatives.
From a chemical standpoint, 7-Methylbenzodisoxazol-3-ol exhibits interesting reactivity due to the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups within its structure. These functional groups enable the compound to participate in various chemical transformations, such as nucleophilic substitutions, oxidations, and condensations. Researchers have exploited these properties to synthesize a wide range of derivatives with tailored functionalities.
The synthesis of 7-Methylbenzodisoxazol-3-ol typically involves multi-step processes that combine aromatic substitution reactions with cyclization steps. One common approach involves the reaction of an appropriate phenolic derivative with a dihalomethane or other suitable electrophiles under controlled conditions. The optimization of these reaction conditions has been a focal point of recent studies, with researchers aiming to achieve higher yields and better selectivity.
One of the most promising applications of 7-Methylbenzodisoxazol-3-ol lies in its potential as a pharmaceutical intermediate. Its ability to form stable bonds with other functional groups makes it an ideal building block for constructing complex molecular architectures. For instance, derivatives of this compound have been explored as candidates for anti-inflammatory, antiviral, and anticancer agents.
In addition to its pharmaceutical applications, 7-Methylbenzodisoxazol-3-ol has also found use in the development of advanced materials, particularly in the field of optoelectronics. The compound's ability to emit fluorescence under specific conditions has led to its investigation as a potential component in light-emitting diodes (LEDs) and sensors.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 7-Methylbenzodisoxazol-3-ol. Quantum mechanical calculations have revealed that the molecule's aromaticity and conjugation patterns significantly influence its optical and electronic properties. These findings have opened new avenues for tailoring the compound's properties for specific applications.
Furthermore, 7-Methylbenzodisoxazol-3-ol has shown promise as a precursor for synthesizing bioactive compounds with enhanced selectivity and potency. By modifying the substituents on the benzodisoxazole ring, researchers can fine-tune the compound's interactions with biological targets, such as enzymes or receptors.
In conclusion, 7-Methylbenzodisoxazol-3-ol (CAS No. 36238-83) is a versatile and intriguing compound with a wide range of potential applications across multiple disciplines. Its unique structure, coupled with recent advances in synthetic methodologies and computational tools, positions it as a valuable asset in both academic research and industrial development.
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